4-Ethyl-n-methylaniline

Description

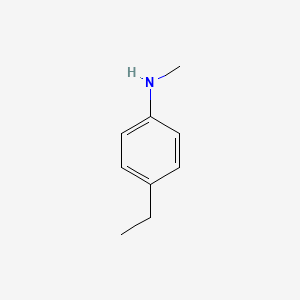

4-Ethyl-N-methylaniline (CAS: 622-57-1) is a secondary aromatic amine with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol . Structurally, it consists of a benzene ring substituted with an ethyl group at the para position and a methyl group attached to the nitrogen atom. Key synonyms include N-Ethyl-4-methylbenzenamine and 4-(Ethylamino)toluene .

Properties

IUPAC Name |

4-ethyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-4-6-9(10-2)7-5-8/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWQJTNMKZWBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191275 | |

| Record name | Aniline, 4-ethyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37846-06-3 | |

| Record name | 4-Ethyl-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37846-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, 4-ethyl-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037846063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 4-ethyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-n-methylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with ethyl halides and methyl halides under basic conditions. The reaction typically proceeds as follows:

- Aniline is treated with an ethyl halide (such as ethyl bromide) in the presence of a base like sodium hydroxide.

- The resulting N-ethyl aniline is then further alkylated with a methyl halide (such as methyl iodide) to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of catalytic processes to enhance yield and selectivity. For instance, the methylation of anilines with methanol can be catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as the base .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-n-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form primary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like bromine or nitric acid are used under controlled conditions to achieve substitution reactions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Ethyl-n-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, rubber chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-ethyl-n-methylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the amino group donates electrons to form new bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Physicochemical Properties

- Boiling Point : ~216°C (estimated from analogues)

- Solubility : Miscible with alcohols and ethers; sparingly soluble in water .

Comparison with Structural Analogues

Substituent Variations and Physical Properties

The table below compares 4-Ethyl-N-methylaniline with analogues differing in substituents (alkyl, halogen, nitro, alkoxy):

Key Observations :

- Electron-donating groups (e.g., ethyl, methyl) increase solubility in organic solvents but reduce polarity compared to electron-withdrawing groups (e.g., nitro, chloro) .

- Nitro-substituted analogues (e.g., N-Methyl-4-nitroaniline) exhibit higher melting points due to enhanced intermolecular interactions .

Reactivity and Metabolic Pathways

- Catalytic Reactivity : this compound is synthesized via Ni-catalyzed methylation, a method also effective for alkoxy derivatives (e.g., 4-methoxy-N-methylaniline) .

- Metabolism: 4-Fluoro-N-methylaniline undergoes N-demethylation and aromatic hydroxylation via cytochrome P-450 and flavin-containing monooxygenase (FMO), producing defluorinated metabolites . In contrast, 4-chloro-2-methylaniline (a halogenated analogue) forms carcinogenic DNA adducts via microsomal activation, highlighting the toxicity risks of chloro substituents .

Biological Activity

4-Ethyl-n-methylaniline (C11H15N) is an aromatic amine that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, interactions with biomolecules, and relevant case studies.

This compound is characterized by its ethyl and methyl substituents on the aniline structure, which influence its reactivity and biological interactions. The compound is primarily utilized as an intermediate in the synthesis of dyes and agrochemicals, but research is ongoing to explore its pharmacological potential.

The biological activity of this compound is largely attributed to its ability to act as a nucleophile in substitution reactions. Its amino group can donate electrons, allowing it to form new bonds with various molecular targets, including enzymes and receptors involved in critical biochemical pathways.

Interaction with Enzymes

Research indicates that this compound may interact with cytochrome P450 enzymes, which are essential for drug metabolism. The compound's metabolic pathways suggest that it undergoes oxidation and N-dealkylation processes mediated by these enzymes .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in drug development targeting infectious diseases. Its structural similarity to other antimicrobial agents enhances its potential as a lead compound.

Toxicological Profile

While exploring its biological activities, it is crucial to consider the toxicological implications. Exposure to aromatic amines like this compound can lead to adverse health effects, including skin irritation and respiratory issues . Chronic exposure may result in more severe conditions such as liver damage and methemoglobinemia, which affects oxygen transport in the blood .

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing N,N-disubstituted derivatives of this compound revealed varied biological activities against specific targets such as cholesteryl ester transfer protein (CETP). The structure-activity relationship (SAR) indicated that modifications at specific positions on the aromatic ring could enhance inhibitory activity .

| Compound | IC50 (μM) | Modifications |

|---|---|---|

| Compound 1 | 9.03 ± 0.21 | Substituted with phenylthiazole |

| Compound 2 | 0.79 ± 0.02 | Optimized N,N-substituted scaffold |

This case study emphasizes the importance of chemical modifications in enhancing biological efficacy.

Case Study 2: Environmental Impact Assessment

Another investigation assessed the degradation of herbicides in soil, noting that metabolites including this compound were formed during microbial degradation processes. This highlights the compound's environmental relevance and potential toxicity implications when released into ecosystems .

Q & A

Q. What methodologies are recommended for synthesizing 4-Ethyl-N-methylaniline in laboratory settings?

A heterogeneous nickel (Ni) catalyst system using methanol as the methylating agent has been demonstrated to achieve selective mono-N-methylation of amines, including this compound. Key steps include optimizing reaction temperature (typically 80–120°C), catalyst loading (5–10 wt%), and methanol-to-amine molar ratios (3:1 to 5:1). Post-reaction purification involves distillation or column chromatography to isolate the product .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Analytical validation should combine nuclear magnetic resonance (¹H NMR) and gas chromatography-mass spectrometry (GC-MS). For ¹H NMR, characteristic peaks include aromatic protons (δ 6.5–7.5 ppm) and ethyl/methyl group signals (δ 1.0–1.5 ppm). GC-MS fragmentation patterns should confirm the molecular ion peak (m/z ≈ 149) and key fragments like [C₆H₅NHCH₂CH₃]⁺ .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

While specific safety data for this compound is limited, analogous aromatic amines require:

- PPE : Nitrile gloves, lab coats, and safety goggles (EN 166/374 standards) .

- Ventilation : Use fume hoods or negative-pressure systems to avoid vapor inhalation .

- Waste disposal : Segregate organic waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or GC-MS data often arise from solvent effects, impurities, or tautomerism. To address this:

- Compare spectra under standardized conditions (e.g., deuterated chloroform for NMR).

- Cross-validate with computational methods (DFT calculations for expected chemical shifts) .

- Reference high-purity commercial standards (e.g., forensic-grade analogs like 4-Ethyl-N-phenethylpiperidinamine hydrochloride) for calibration .

Q. What strategies optimize the selectivity of N-methylation in 4-Ethylaniline derivatives?

Competitive C-methylation or over-alkylation can occur. Mitigation strategies include:

Q. How do structural modifications (e.g., ethyl vs. methoxy substituents) impact the reactivity of N-methylanilines?

Substituent effects alter electronic and steric profiles:

- Ethyl groups : Enhance lipophilicity and steric hindrance, reducing nucleophilic attack on the amine.

- Methoxy groups : Increase electron density via resonance, accelerating methylation but risking oxidation. Comparative studies using Hammett constants or DFT-based Fukui indices can quantify these effects .

Q. What are the challenges in scaling up this compound synthesis from milligram to gram quantities?

Common issues include:

- Catalyst deactivation due to coking; regenerate catalysts via calcination (300–400°C in air).

- Heat dissipation in exothermic reactions; use jacketed reactors with controlled cooling.

- Purification bottlenecks; switch from column chromatography to fractional distillation .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the environmental persistence of this compound?

- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates.

- Photostability tests : Expose samples to UV light (λ = 254 nm) and monitor decomposition via HPLC.

- Toxicity profiling : Conduct Daphnia magna or algal growth inhibition tests (OECD 202/201) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies?

Q. How can conflicting results in structure-activity relationship (SAR) studies be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.